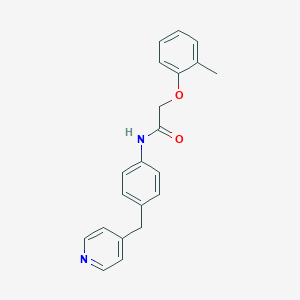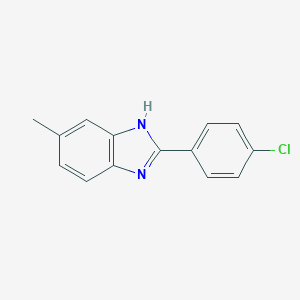
2-(4-chlorophenyl)-6-methyl-1H-benzimidazole
概要
説明
The compound “2-(4-chlorophenyl)-6-methyl-1H-benzimidazole” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-member ring that has two non-adjacent nitrogen atoms.
Synthesis Analysis
While specific synthesis methods for “2-(4-chlorophenyl)-6-methyl-1H-benzimidazole” were not found, benzimidazoles are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent .Molecular Structure Analysis
The molecular structure of benzimidazoles generally consists of a fused ring structure containing a benzene ring and an imidazole ring . The orientation of the substituents, such as the 4-chlorophenyl and 6-methyl groups in this case, can affect the overall geometry and properties of the molecule .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzimidazole will depend on its exact structure. For example, 2-CP, a chlorophenol, is a liquid at room temperature, while all other chlorophenols discussed are solids at room temperature .科学的研究の応用
Structural and Spectroscopic Studies
- Structural Analysis: Extensive structural and spectroscopic studies have been conducted on benzimidazole derivatives, including X-ray diffraction, UV–Vis, FT-IR, and NMR spectroscopy. These studies offer insights into the molecular structure and interactions within these compounds (Saral, Özdamar, & Uçar, 2017).
Applications in Agriculture
- Fungicide Delivery: Benzimidazole derivatives are used in agriculture for controlling fungal diseases. Their incorporation into solid lipid nanoparticles and polymeric nanocapsules alters release profiles, reduces environmental toxicity, and enhances efficiency (Campos et al., 2015).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Agents: Benzimidazole compounds have been identified as potent antibacterial and anticancer agents. Specific derivatives show promising activity against various bacterial strains and cancer cells, highlighting their potential in chemotherapeutic applications (Pham et al., 2022).
Synthesis and Characterization
- Compound Synthesis: Research has focused on the synthesis of various benzimidazole derivatives, which are characterized using different spectroscopic methods. These studies are crucial for understanding their chemical properties and potential applications (Zhou Zhi-ming et al., 2004).
Antioxidant and Enzyme Inhibition
- Antioxidant Activities: Some benzimidazole derivatives have been found to exhibit significant antioxidant activities, including α-glucosidase inhibition, which is relevant in the context of diabetes management (Menteşe, Yılmaz, & Baltaş, 2020).
DNA Interaction and Antibacterial Activity
- DNA Binding and Antibacterial Activity: Benzimidazole derivatives have shown a strong propensity to bind to DNA, which is critical for their potential use in gene therapy and antibacterial applications (Mahmood et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition: These compounds have also been studied for their corrosion inhibition properties, particularly for carbon steel in acidic solutions, indicating their potential use in material protection and engineering (Rouifi et al., 2020).
Anti-inflammatory Properties
- Anti-Inflammatory Studies: Some benzimidazole derivatives have demonstrated significant anti-inflammatory activity, suggesting their potential use in developing new anti-inflammatory drugs (KunnambathKrishnakumar, Bhatb, & Umaac, 2013).
Topoisomerase Inhibition
- Topoisomerase Inhibition: Certain derivatives are active inhibitors of type I DNA topoisomerases, an important target for anticancer drugs (Alpan, Gunes, & Topçu, 2007).
Terahertz Spectroscopy
- Spectroscopic Analysis: Research using terahertz time-domain spectroscopy and density functional theory reveals differences in fingerprint spectra of benzimidazole derivatives, offering insights into their molecular properties (Song et al., 2018).
作用機序
The mechanism of action of benzimidazoles can vary widely depending on their specific structure and the context in which they are used. For example, some benzimidazoles are used as antiparasitic drugs, where they bind to the protein tubulin, inhibiting its polymerization and thus disrupting the microtubule structures within the parasite’s cells .
Safety and Hazards
将来の方向性
While specific future directions for “2-(4-chlorophenyl)-6-methyl-1H-benzimidazole” were not found, benzimidazoles are a focus of ongoing research due to their wide range of biological activities. They are being explored for potential uses in fields such as medicinal chemistry, agriculture, and materials science .
特性
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKPSQHLZIPXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358922 | |
| Record name | 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole | |
CAS RN |
53314-17-3 | |
| Record name | 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53314-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



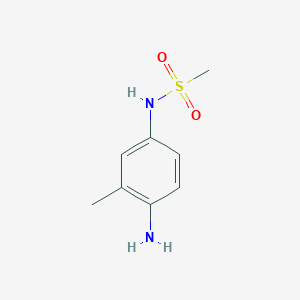
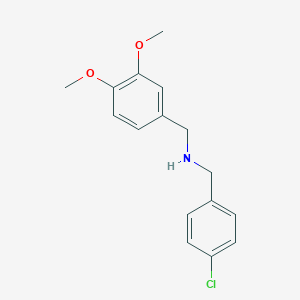
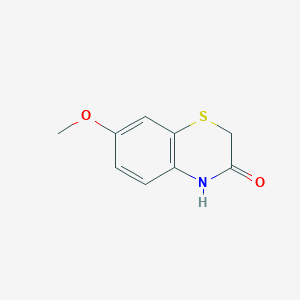
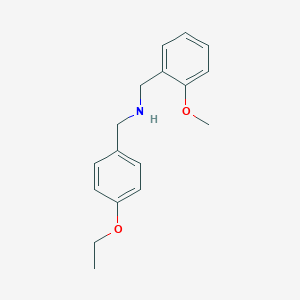

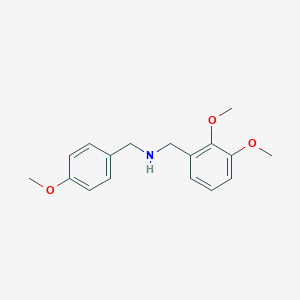
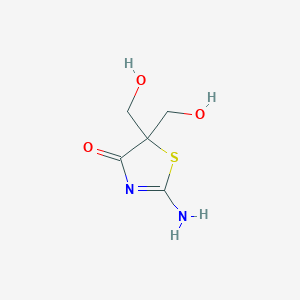
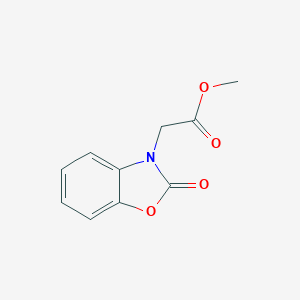




![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid](/img/structure/B184932.png)
